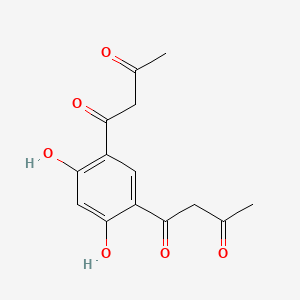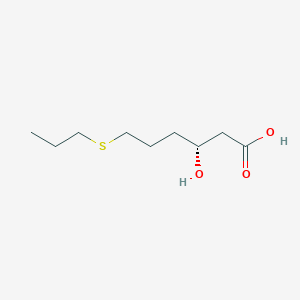
(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid is an organic compound with a unique structure that includes a hydroxyl group, a propylsulfanyl group, and a hexanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hexanoic acid and propylthiol.
Formation of Intermediate: The hexanoic acid is first converted into an intermediate compound through a series of reactions, including esterification and reduction.
Introduction of Propylsulfanyl Group: The intermediate is then reacted with propylthiol under specific conditions to introduce the propylsulfanyl group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 3rd position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of catalysts, reaction conditions, and purification methods to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 3-oxo-6-(propylsulfanyl)hexanoic acid.
Reduction: Reduction of the carboxylic acid group can yield 3-hydroxy-6-(propylsulfanyl)hexanol.
Substitution: Substitution of the propylsulfanyl group can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and propylsulfanyl groups play crucial roles in its biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-Hydroxyhexanoic acid: Lacks the propylsulfanyl group, making it less hydrophobic.
6-(Propylsulfanyl)hexanoic acid: Lacks the hydroxyl group, affecting its reactivity and biological activity.
(3R)-3-Hydroxy-6-(methylsulfanyl)hexanoic acid: Contains a methylsulfanyl group instead of a propylsulfanyl group, altering its chemical properties.
Uniqueness
(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid is unique due to the presence of both the hydroxyl and propylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
401846-24-0 |
|---|---|
Fórmula molecular |
C9H18O3S |
Peso molecular |
206.30 g/mol |
Nombre IUPAC |
(3R)-3-hydroxy-6-propylsulfanylhexanoic acid |
InChI |
InChI=1S/C9H18O3S/c1-2-5-13-6-3-4-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 |
Clave InChI |
RHSMYMVNMUQOFG-MRVPVSSYSA-N |
SMILES isomérico |
CCCSCCC[C@H](CC(=O)O)O |
SMILES canónico |
CCCSCCCC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


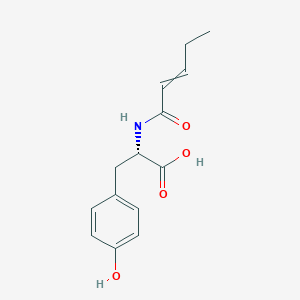
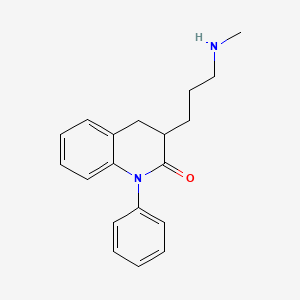
![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
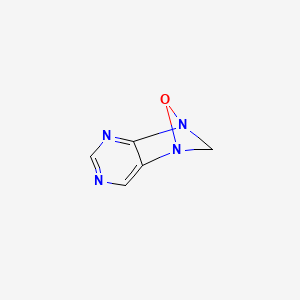
![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)

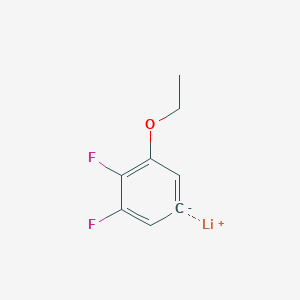
![3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B14233156.png)

![2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole](/img/structure/B14233178.png)
![3-(3-Methoxypropyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14233200.png)
